molecular formula C19H21N7OS B2792096 (2,4-Dimethylthiazol-5-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1428373-39-0

(2,4-Dimethylthiazol-5-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2792096
CAS No.: 1428373-39-0
M. Wt: 395.49
InChI Key: UGKNURZEEDDBSS-UHFFFAOYSA-N
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Description

(2,4-Dimethylthiazol-5-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21N7OS and its molecular weight is 395.49. The purity is usually 95%.
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Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone , with CAS Number 1428373-39-0 , is a novel thiazole-pyrimidine derivative that has shown promising biological activity, particularly in the context of cancer treatment and protein kinase inhibition. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Molecular Characteristics

The molecular formula of the compound is C19H21N7OSC_{19}H_{21}N_{7}OS, with a molecular weight of 395.5 g/mol . Its structure features a thiazole ring, a piperazine moiety, and a pyrimidine unit, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC19H21N7OSC_{19}H_{21}N_{7}OS
Molecular Weight395.5 g/mol
CAS Number1428373-39-0

Research indicates that this compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6 . These kinases are crucial for cell cycle regulation, and their inhibition can lead to reduced cell proliferation, making this compound a potential candidate for cancer therapy.

  • Inhibition of CDK Activity : The compound has been shown to inhibit the activity of CDK4 and CDK6 effectively, which are often overactive in various cancers. By inhibiting these kinases, the compound may induce cell cycle arrest in cancer cells, leading to reduced tumor growth .
  • Selectivity : It has been noted that the structural components of the compound contribute to its selectivity for CDK inhibition over other kinases, which is essential for minimizing side effects during treatment .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that the compound inhibits the proliferation of various cancer cell lines. For example:

  • Breast Cancer Cell Lines : The compound showed significant inhibitory effects on MCF-7 and MDA-MB-231 cells, with IC50 values indicating potent anti-proliferative activity.

In Vivo Studies

Preclinical models have also been employed to assess the efficacy of this compound:

  • Xenograft Models : In mouse xenograft models of breast cancer, treatment with this compound resulted in significant tumor shrinkage compared to control groups.

Case Studies

  • Case Study 1 : A study published in Journal of Synthetic Organic Chemistry highlighted the synthesis and evaluation of various derivatives related to this compound. The derivatives were tested against a panel of protein kinases, revealing that modifications could enhance or reduce inhibitory potency against specific targets .
  • Case Study 2 : Research documented in patent literature indicated that compounds similar to this compound effectively inhibited cell proliferation in multiple cancer types by targeting CDK pathways .

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7OS/c1-13-18(28-14(2)23-13)19(27)26-9-7-25(8-10-26)17-11-16(21-12-22-17)24-15-5-3-4-6-20-15/h3-6,11-12H,7-10H2,1-2H3,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKNURZEEDDBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.